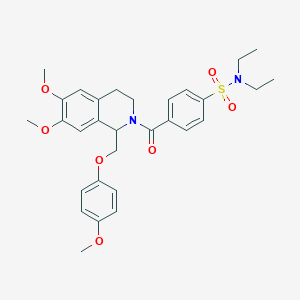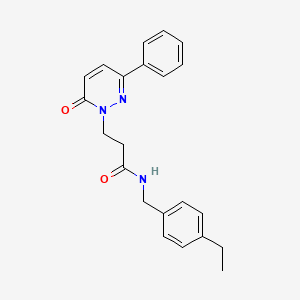![molecular formula C21H18N2O2S2 B11208123 [3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone](/img/structure/B11208123.png)
[3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YLmethanone is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including a pyridine ring, a thiophene ring, and a furan ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YLmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with reagents such as ammonium acetate and acetic anhydride under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a condensation reaction with a thiophene derivative. This step often requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction.
Formation of the Furan Ring: The furan ring is incorporated through a cyclization reaction involving a furan derivative and a suitable electrophile. This step may require the use of a Lewis acid catalyst, such as aluminum chloride, to promote the reaction.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YLmethanone typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or aromaticity.
Substitution Products: Substituted derivatives with various alkyl or acyl groups attached to the amino group.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YLmethanone is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound has been studied for its potential biological activity. It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains. Additionally, it has been investigated for its potential as an anticancer agent, with studies showing cytotoxic effects on certain cancer cell lines.
Medicine
In medicine, 3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YLmethanone is being explored for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for the development of new drugs. Additionally, its unique structure allows for the design of derivatives with improved pharmacokinetic properties.
Industry
In industry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable building block for the production of complex molecules with specific biological activity.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YLmethanone involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, it is thought to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YLmethanone : Similar structure with a furan ring instead of a thiophene ring.
- 3-Amino-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YLmethanone : Similar structure with an additional thiophene ring.
- 3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YLmethanone : Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YLmethanone lies in its combination of multiple fused rings, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H18N2O2S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C21H18N2O2S2/c22-18-17-16(14-8-4-10-25-14)12-6-2-1-3-7-13(12)23-21(17)27-20(18)19(24)15-9-5-11-26-15/h4-5,8-11H,1-3,6-7,22H2 |
InChI Key |
SEKVINWCJOFRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)C5=CC=CS5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208042.png)
![Methyl 4-({[(6-{[(pyridin-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11208049.png)
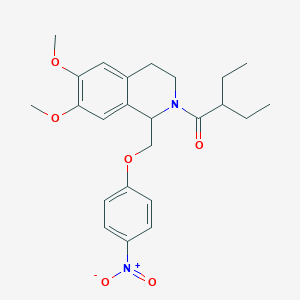
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11208071.png)
![5-(4-Iodophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11208080.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,4-difluorobenzyl)piperidine-4-carboxamide](/img/structure/B11208089.png)
![5-bromo-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11208097.png)

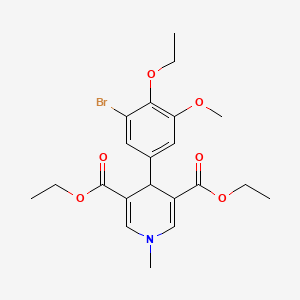
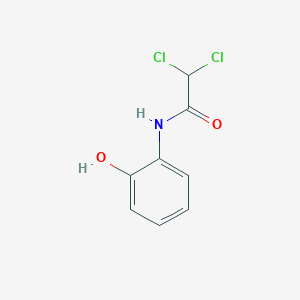
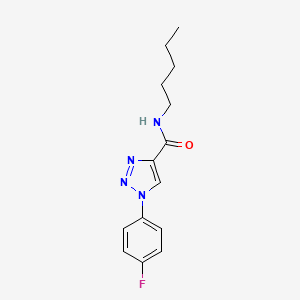
![N-(3,5-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11208127.png)
